molecular formula C8H14O3 B024880 ethyl (E)-3-ethoxy-2-methylacrylate CAS No. 92145-32-9

ethyl (E)-3-ethoxy-2-methylacrylate

Cat. No. B024880
CAS RN: 92145-32-9
M. Wt: 158.19 g/mol
InChI Key: WZCHIWJCAAITIC-VOTSOKGWSA-N
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Description

Ethyl (E)-3-ethoxy-2-methylacrylate is a chemical compound utilized in various polymerization and chemical synthesis processes. It is notable for its unique structural features that enable diverse chemical reactions.

Synthesis Analysis

The synthesis of ethyl (E)-3-ethoxy-2-methylacrylate-related compounds often involves complex reactions. For instance, Singha, Ruiter, and Schubert (2005) describe the polymerization of a monomer similar to ethyl (E)-3-ethoxy-2-methylacrylate using specific catalysts and initiators, demonstrating the intricate nature of synthesizing such compounds (Singha, Ruiter, & Schubert, 2005).

Molecular Structure Analysis

The molecular structure of ethyl (E)-3-ethoxy-2-methylacrylate and related compounds is characterized by various functional groups. Wang et al. (2011) provide insights into the molecular structure of a similar compound, highlighting the importance of specific groups like ethyl in the ester moiety (Wang et al., 2011).

Chemical Reactions and Properties

Ethyl (E)-3-ethoxy-2-methylacrylate can undergo various chemical reactions due to its functional groups. For example, Arfaoui and Amri (2009) discuss a regioselective coupling reaction involving a similar compound, illustrating the chemical versatility of these molecules (Arfaoui & Amri, 2009).

Physical Properties Analysis

The physical properties of ethyl (E)-3-ethoxy-2-methylacrylate-related compounds, such as solubility and polymerization behavior, are crucial for their application in various fields. Ueda et al. (1989) explored the homopolymerization of a related compound, highlighting its solubility characteristics (Ueda, Koyama, Mano, & Yazawa, 1989).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for understanding the applications of ethyl (E)-3-ethoxy-2-methylacrylate. Tseng, Hyon, and Ikada (1990) modified the synthesis method for a related 2-cyanoacrylate monomer, studying its adhesive properties and demonstrating the diverse chemical properties of such compounds (Tseng, Hyon, & Ikada, 1990).

Scientific Research Applications

  • Antimicrobial, Antioxidant, Cytotoxic Activities and Phytochemical Analysis of Fungal Endophytes Isolated from Ocimum Basilicum

    • Application Summary : This study aimed to isolate endophytic fungi from the Ocimum basilicum plant and evaluate their biological activities .
    • Methods of Application : The endophytic fungal strains were isolated and identified morphologically and genetically. Cell-free filtrates of these strains were extracted using ethyl acetate .
    • Results : The crude extracts exhibited promising antimicrobial activity against several pathogens and potential antioxidant activity .
  • Research Progress in Enzymatic Synthesis of Vitamin E Ester Derivatives

    • Application Summary : This paper reviews the progress of lipase-mediated preparation of vitamin E ester derivatives .
    • Methods of Application : The enzymatic synthesis of vitamin E ester derivatives has received increasing attention due to its environmental friendliness, high catalytic efficiency, and inherent selectivity .
    • Results : Vitamin E ester derivatives exhibit improved stability and a stronger antioxidant capacity, and even gain new biological functions compared to vitamin E .
  • Ethylbenzene in Polystyrene Production

    • Application Summary : Ethylbenzene is used as an intermediate in the production of polystyrene .
    • Methods of Application : Ethylbenzene is dehydrogenated to give hydrogen and styrene, which is then used to produce polystyrene .
    • Results : The production of styrene is the dominant application of ethylbenzene .
  • Bio-based Polymer in Piezoelectric Devices

    • Application Summary : A new patent has been awarded for making piezoelectric devices, such as sensors and actuators, using Nodax, a biodegradable, bio-based polymer .
    • Methods of Application : The polymer was found to have surprisingly high piezoelectric properties, meaning that it’s capable of producing electricity when bent or deformed .
    • Results : This achievement paves the way for a wide range of potential applications and commercialization opportunities .
  • Ethylbenzene in Polystyrene Production

    • Application Summary : Ethylbenzene is used as an intermediate in the production of polystyrene .
    • Methods of Application : Ethylbenzene is dehydrogenated to give hydrogen and styrene, which is then used to produce polystyrene .
    • Results : The production of styrene is the dominant application of ethylbenzene .
  • Ethylene Glycol in Various Industrial Processes

    • Application Summary : Ethylene glycol is an important organic compound and chemical intermediate used in a large number of industrial processes .
    • Methods of Application : A variety of chemical systems have been explored for the synthesis of ethylene glycol, particularly via reaction processes derived from fossil fuels and biomass-based resources .
    • Results : Significant advances have been made in the prevalent synthesis and applications of ethylene glycol, with emphases on the catalytic reactivity and reaction mechanisms of the main synthetic methodologies and applied strategies .

Safety And Hazards

Information on safety and hazards typically comes from material safety data sheets (MSDS) and includes handling precautions, toxicity, environmental impact, and disposal methods .

Future Directions

This refers to ongoing research and potential future applications of the compound. It can include potential therapeutic uses, industrial applications, or areas of research interest .

properties

IUPAC Name

ethyl (E)-3-ethoxy-2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-10-6-7(3)8(9)11-5-2/h6H,4-5H2,1-3H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCHIWJCAAITIC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (E)-3-ethoxy-2-methylacrylate

CAS RN

1085699-23-5
Record name Ethyl (E)-3-ethoxy-2-methylacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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